eIF4A3-IN-1
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Overview
Description
eIF4A3-IN-1 is a selective inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3). This compound binds to a non-ATP binding site of eIF4A3 and shows significant inhibition of cellular nonsense-mediated RNA decay at specific concentrations . eIF4A3 is a member of the DEAD-box protein family and plays a crucial role in RNA metabolism, including mRNA splicing and nonsense-mediated mRNA decay .
Preparation Methods
The synthesis of eIF4A3-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
eIF4A3-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
eIF4A3-IN-1 has several scientific research applications, including:
Mechanism of Action
eIF4A3-IN-1 exerts its effects by binding to a non-ATP binding site of eIF4A3, thereby inhibiting its activity. This inhibition disrupts the function of the exon junction complex and nonsense-mediated mRNA decay, leading to altered gene expression and RNA metabolism . The molecular targets and pathways involved include the regulation of mRNA splicing and the stabilization of certain proteins in tumors .
Comparison with Similar Compounds
eIF4A3-IN-1 is unique compared to other similar compounds due to its selective inhibition of eIF4A3. Similar compounds include:
eIF4A1: Another member of the DEAD-box protein family with similar RNA helicase activity.
eIF4A2: Shares structural similarities with eIF4A3 but has different functional roles in RNA metabolism.
DExH-box helicase 29: Involved in RNA splicing and other RNA metabolic processes.
This compound stands out due to its specific binding to a non-ATP binding site and its significant inhibition of nonsense-mediated RNA decay .
Properties
IUPAC Name |
3-[4-[(3S)-4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl]-5-methylpyrazol-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23BrClN5O2/c1-19-26(17-33-36(19)25-4-2-3-20(15-25)16-32)29(38)34-13-14-35(28(37)22-5-9-23(30)10-6-22)27(18-34)21-7-11-24(31)12-8-21/h2-12,15,17,27H,13-14,18H2,1H3/t27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKKHWJYBQRIE-HHHXNRCGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN(C(C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN([C@H](C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23BrClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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